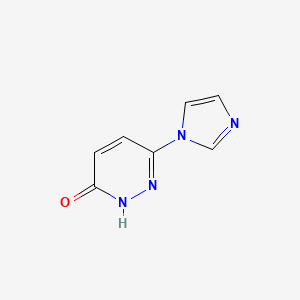
6-(1H-imidazol-1-yl)-2,3-dihydropyridazin-3-one
Overview
Description
“6-(1H-imidazol-1-yl)-2,3-dihydropyridazin-3-one” is a compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
The synthesis of imidazole derivatives has been reported in various studies. For instance, Hadizadeh et al. synthesized a compound by condensing 2-(2-(1H-imidazol-1-yl)ethyl)-4-(1-benzyl-2-(substituted thio)-1H-imidazol-5-yl)-5-(substituted carbonyl)-6-methyl-1, 4-dihydropyridine-3-substituted carboxylic acid . Another study demonstrated the synthesis of 2,4,5-trisubstituted imidazole compounds from an aromatic aldehyde, benzil and ammonium acetate using biodegradable lactic acid at 160 °C .
Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Chemical Reactions Analysis
Imidazole derivatives show a broad range of chemical and biological properties . They have been used as important synthons in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .
Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .
Scientific Research Applications
Luminescent Metal-Organic Frameworks
A new luminescent metal-organic framework (MOF) based on 2,6-di(1H-imidazol-1-yl)naphthalene has been prepared . This MOF has a distinct infinite chain structure, further linked together by winding interactions to give a three-dimensional network structure . Photoluminescence studies revealed that it shows a strong emission at 361 nm upon excitation at 290 nm at room temperature . Moreover, it can efficiently detect Fe3+ ions by luminescence quenching .
Coordination Polymers
Coordination polymers based on 1,4-Bis((2-methyl-1H-imidazol-1-yl)methyl)benzene and different carboxylate ligands have been synthesized . These polymers have been utilized in medicinal chemistry against a range of biological targets and physiological effects .
Anti-Candida Activity
Certain new 3-(1H-Imidazol-1-yl) compounds have shown promising in vitro anti-Candida activity . One of the compounds, namely (E)-3-(1H-imidazol-1-yl)-1-phenylpropan-1-one O-4-chlorobenzoyl oxime, emerged as the most active congener, with a MIC value of 0.0054 µmol/mL, being more potent than both fluconazole and miconazole .
Therapeutic Potential
Imidazole containing compounds, such as 6-(1H-imidazol-1-yl)pyridazin-3-ol, have shown a broad range of chemical and biological properties . They have been reported to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
5. Biologically Active Pyridazines and Pyridazinone Derivatives Pyridazine and pyridazinone are heterocycles that contain two adjacent nitrogen atoms and have shown a wide range of pharmacological activities . They have been used in various commercially available drugs and agrochemicals .
6. Pharmacological Blocking of AQ Signal Reception Some 1H-Benzo[d]imidazole based compounds have been used for successful pharmacological blocking of AQ signal reception . This leads to a reduced transcription of the pqsA-lux genes and ultimately reduction in the luminescence readout .
Mechanism of Action
Imidazole Derivatives
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Pyridazine Derivatives
Pyridazine and pyridazinone are heterocycles that contain two adjacent nitrogen atoms and have shown a wide range of pharmacological activities such as antimicrobial, antidepressant anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant and various other anticipated biological activities .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-imidazol-1-yl-1H-pyridazin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O/c12-7-2-1-6(9-10-7)11-4-3-8-5-11/h1-5H,(H,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQOGBYHTYBWDIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NNC1=O)N2C=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(1H-imidazol-1-yl)-2,3-dihydropyridazin-3-one | |
CAS RN |
110714-14-2 | |
| Record name | 6-(1H-imidazol-1-yl)-2,3-dihydropyridazin-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-cyanocyclopentyl)-4-({2-hydroxy-4-azatricyclo[4.2.1.0^{3,7}]nonan-4-yl}sulfonyl)benzamide](/img/structure/B2540840.png)
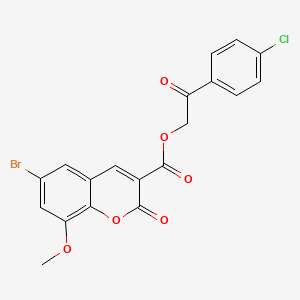
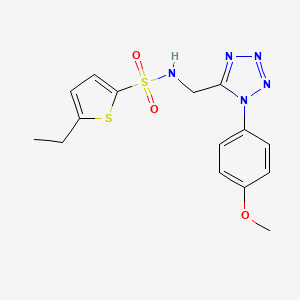
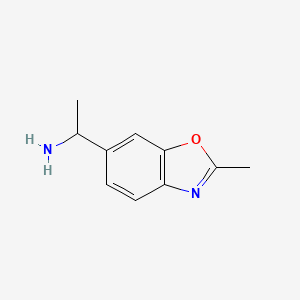
![3-(4-Chlorophenyl)sulfonyl-6-methoxy-1-[(2-methylphenyl)methyl]quinolin-4-one](/img/structure/B2540849.png)
![N-Methyl-1-[(1R,2R)-2-(4-methylphenyl)cyclopropyl]methanamine;hydrochloride](/img/structure/B2540850.png)

![(Z)-{1-[3-(2,3-dihydro-1H-isoindol-2-yl)phenyl]ethylidene}[(4-methylphenyl)methoxy]amine](/img/structure/B2540853.png)
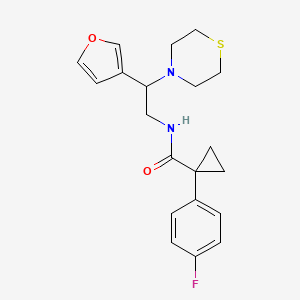


![N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide](/img/no-structure.png)

![N-[cyano(2-fluorophenyl)methyl]-2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetamide](/img/structure/B2540862.png)